N-(2-(5-(4-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2,5-二甲基呋喃-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure reveals that these type II inhibitors utilize the same hydrophobic pocket to gain strong inhibitory potency .科学研究应用
生物利用度和治疗潜力
N-(2-(5-(4-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2,5-二甲基呋喃-3-甲酰胺属于一类具有多种治疗应用潜力的化合物。结构与该化合物相似的吡唑并[3,4-d]嘧啶-1-基衍生物以其广泛的药用特性而闻名。这些特性包括抗癌、中枢神经系统药剂、抗感染、抗炎、CRF1拮抗剂和放射诊断剂。这些化合物的构效关系(SAR)研究引起了药用化学家的极大关注,从而衍生出针对各种疾病靶点的许多先导化合物。药用化学家对这种特权支架的持续探索有可能导致新型候选药物的开发 (Cherukupalli 等人,2017)。
在合成途径中的重要性
与关注化合物密切相关的吡喃嘧啶核心,由于其更广泛的合成应用和生物利用度,对于医药行业至关重要。在其异构体中,5H-吡喃[2,3-d]嘧啶支架因其广泛的适用性而特别受到关注。近年来,对这些支架进行了深入的研究,尽管由于其结构复杂性,开发主要核心仍然是一个挑战。这导致了对采用多种杂化催化剂的合成途径的广泛研究,包括有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂、绿色溶剂和各种催化剂。这些杂化催化剂在 5H-吡喃[2,3-d]嘧啶支架合成中的应用已成为一个重要的领域,有可能吸引全球研究人员利用更广泛的催化应用来开发先导分子 (Parmar 等人,2023)。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds, such as pyrazolines and their derivatives, have confirmed biological and pharmacological activities . These compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds, such as pyrazolines and their derivatives, can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Pharmacokinetics
It is known that similar compounds, such as pyrazolines and their derivatives, have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to control drugs .
Result of Action
It is known that similar compounds, such as pyrazolines and their derivatives, have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drugs .
Action Environment
It is known that similar compounds, such as pyrazolines and their derivatives, have shown significant inhibitory activity in various environments .
属性
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-13-9-17(14(2)30-13)20(28)23-7-8-27-19-18(10-25-27)21(29)26(12-24-19)11-15-3-5-16(22)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHFTBRWWVHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。